molecular formula C14H9ClN2O3 B8313031 5-Chloro-1-(benzo[b]furan-2-ylcarbonylmethyl)pyrimidin-2-one

5-Chloro-1-(benzo[b]furan-2-ylcarbonylmethyl)pyrimidin-2-one

Cat. No. B8313031
M. Wt: 288.68 g/mol
InChI Key: FPQKIDJHDIZHBO-UHFFFAOYSA-N
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Patent
US04650800

Procedure details

A mixture of 5-chloropyrimidin-2-one (522 mg) and 2-bromoacetylbenzo[b]furan (960 mg) in triethylamine (0.84 ml) and ethanol (25 ml) was stirred at room temperature. After 50 min the reaction mixture was cooled to 3° C. and the solid collected. The filtrate was evaporated and the residue was subjected to preparative thin-layer chromatography developing with chloroform-ethanol (50:1) (4 runs) which gave a yellow solid. The two solids were combined and crystallised twice from acetone to give the title pyrimidinone (415 mg) m.p. 202°-205° C., λmax (EtOH) 227.5 nm (ε14,060), 298 nm (ε20,930).
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[O:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[CH:14]=1)=[O:12]>C(N(CC)CC)C.C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[O:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[CH:14]=2)=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
960 mg
Type
reactant
Smiles
BrCC(=O)C1=CC2=C(O1)C=CC=C2
Name
Quantity
0.84 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 50 min the reaction mixture was cooled to 3° C.
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
gave a yellow solid
CUSTOM
Type
CUSTOM
Details
crystallised twice from acetone

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC2=C(O1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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